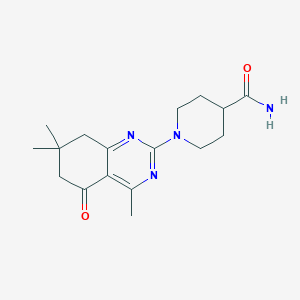

![molecular formula C21H22FN3S2 B4614971 4-allyl-3-[(2-fluorobenzyl)thio]-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4614971.png)

4-allyl-3-[(2-fluorobenzyl)thio]-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole

説明

Triazoles are a class of heterocyclic compounds known for their broad spectrum of biological significance and varied applications in medicinal chemistry. The specific compound mentioned, due to its structural complexity, likely participates in a range of chemical reactions and possesses unique physical and chemical properties. Research in related triazole derivatives demonstrates the relevance of these compounds in synthesizing biologically active molecules.

Synthesis Analysis

The synthesis of triazole derivatives often involves microwave-assisted processes for efficiency. For example, a series of (benzylideneamino)triazole–thione derivatives of Flurbiprofen were synthesized using microwave irradiation, highlighting a methodological approach that could be analogous to synthesizing the compound (Zaheer et al., 2021).

Molecular Structure Analysis

The molecular structure of triazole derivatives can be characterized by various spectroscopic methods, including NMR, mass spectrometry, and crystallography. The detailed structural analysis helps in understanding the molecular conformation and interaction patterns within the crystal lattice, which is crucial for determining the compound's reactivity and stability (Xu et al., 2006).

Chemical Reactions and Properties

Triazole compounds are known for their reactivity towards various chemical transformations, including cycloaddition reactions, which are pivotal in the synthesis of many biologically active molecules. Their chemical reactivity is influenced by the substituents on the triazole ring, which can be manipulated to yield compounds with desired properties (Senthilvelan et al., 2004).

Physical Properties Analysis

The physical properties of triazole derivatives, such as solubility, melting point, and crystallinity, can significantly affect their application in drug formulation and delivery. These properties are often studied using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) (Moreno-Fuquen et al., 2019).

Chemical Properties Analysis

The chemical properties, including stability, reactivity, and interaction with biological targets, are central to the application of triazole derivatives in medicinal chemistry. Studies often focus on their binding affinity to biological receptors and the resulting biological activity, which can be modulated by varying the substituents on the triazole core (Mashayekh et al., 2014).

科学的研究の応用

Angiotensin II Antagonists

A study described the synthesis and evaluation of 4H-1,2,4-triazoles as potent angiotensin II antagonists, highlighting their potential in regulating blood pressure and cardiovascular functions. Compounds with benzylthio groups at C5 showed excellent potency, with one derivative demonstrating significant in vivo activity comparable to known drugs. This research opens pathways for developing new cardiovascular therapeutics (Ashton et al., 1993).

π-Hole Tetrel Bonding Interactions

Another study focused on the synthesis, characterization, and analysis of triazole derivatives, emphasizing the importance of π-hole tetrel bonding interactions in molecular assembly. This work contributes to the understanding of molecular interactions, which is crucial for designing novel materials and pharmaceuticals (Ahmed et al., 2020).

Antitumor Properties

Research into fluorinated 2-(4-aminophenyl)benzothiazoles revealed their potent and selective cytotoxicity against various cancer cell lines, indicating potential as anticancer drugs. The study detailed the synthetic routes to these compounds and their biological evaluations (Hutchinson et al., 2001).

Anticancer Activity of Eugenol Derivatives

The synthesis and screening of eugenol 1,2,3-triazole derivatives against breast cancer cells were documented. One compound showed enhanced cytotoxicity compared to eugenol, suggesting the therapeutic potential of eugenol derivatives in cancer treatment (Alam, 2022).

Anticonvulsant Agents

A study on the synthesis and evaluation of novel benzothiazole derivatives as anticonvulsant agents showed promising results in tests, indicating their potential as new treatments for epilepsy (Liu et al., 2016).

特性

IUPAC Name |

3-[(2-fluorophenyl)methylsulfanyl]-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4-prop-2-enyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3S2/c1-3-10-25-20(17-13-26-19-11-14(2)8-9-16(17)19)23-24-21(25)27-12-15-6-4-5-7-18(15)22/h3-7,13-14H,1,8-12H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEVIULKKBNTRIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC=C2C3=NN=C(N3CC=C)SCC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(dimethylamino)propyl]-3-methyl-4-nitrobenzamide](/img/structure/B4614892.png)

![methyl 3-chloro-6-{[(4-methyl-1-piperidinyl)carbonothioyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B4614895.png)

![3-chloro-N-{[(1-phenylpropyl)amino]carbonyl}benzamide](/img/structure/B4614906.png)

![4-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)-N-ethylbenzenesulfonamide](/img/structure/B4614922.png)

![3-[(2,6-dichlorobenzyl)thio]-4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4614939.png)

![5-ethyl-N-[2-(4-methoxyphenyl)ethyl]-3-thiophenecarboxamide](/img/structure/B4614959.png)

![3-ethyl-1-methyl-5-[(5-methyl-2-thienyl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B4614962.png)

![N-(5-chloro-2-methoxyphenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4614968.png)

![(4-methylphenyl){3,4,4-trichloro-1-[(4-methylphenyl)amino]-2-nitro-1,3-butadien-1-yl}amine](/img/structure/B4614970.png)

![N-(2-furylmethyl)-2-{[4-propyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4614979.png)

![2,5,8-trimethyl-3-[(4-phenyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B4614983.png)

![N-[2-(diethylamino)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B4614991.png)